S-(2-Nitrophenyl)glutathione
Description
Contextualizing Glutathione (B108866) Conjugates in Cellular Biochemistry
Glutathione (GSH), a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is a cornerstone of cellular biochemistry. jove.com One of its most critical functions is its participation in conjugation reactions, a process central to detoxification and cellular protection. nih.gov These reactions, often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs), involve the covalent attachment of glutathione's thiol group to various electrophilic compounds. jove.com This conjugation transforms often harmful, lipophilic substances into more water-soluble and readily excretable molecules, effectively neutralizing their toxic potential. nih.gov
The formation of these glutathione S-conjugates is a key component of Phase II metabolism, a major pathway for the biotransformation of both endogenous and exogenous compounds, including drugs and toxins. jove.com The high intracellular concentration of glutathione ensures its ready availability for these vital detoxification reactions. jove.com
Biochemical Significance and Research Utility of S-(2-Nitrophenyl)glutathione
Within this context, this compound (NSPG) emerges as a significant research tool. As a specific glutathione conjugate, NSPG serves as a model substrate and probe for studying the enzymes and transport systems involved in glutathione metabolism. Its distinct chemical structure, featuring a nitrophenyl group, allows for convenient detection and quantification in experimental settings, often through spectrophotometric methods. This makes it an invaluable asset for characterizing the activity and kinetics of enzymes like glutathione S-transferases and other related proteins.
The study of NSPG provides insights into the fundamental mechanisms of detoxification and the cellular handling of glutathione conjugates. Its use helps researchers understand how cells recognize and process these modified molecules, a process critical for maintaining cellular homeostasis and mitigating the effects of oxidative stress and xenobiotic exposure.
Overview of Research Domains Utilizing this compound as a Probe
The utility of this compound as a research probe extends across several key domains of biochemical and biomedical investigation:
Enzymology: NSPG is widely used to assay the activity of glutathione S-transferases (GSTs). By measuring the rate of NSPG formation or its subsequent metabolism, researchers can characterize the catalytic efficiency and substrate specificity of different GST isoforms. This is crucial for understanding the role of these enzymes in both normal physiology and disease states.
Drug Metabolism and Toxicology: In the field of drug development and toxicology, NSPG can be employed to study the metabolic fate of compounds that undergo glutathione conjugation. Understanding how a drug or its metabolites interact with the glutathione pathway is essential for predicting its efficacy, potential for toxicity, and mechanisms of resistance.
Oxidative Stress Research: The glutathione system is a primary defense against oxidative damage. NSPG can be used as a tool to investigate the cellular response to oxidative stress and the role of glutathione conjugation in mitigating the harmful effects of reactive oxygen species and other electrophilic molecules.
Cancer Research: Alterations in glutathione metabolism are frequently observed in cancer cells and can contribute to drug resistance. NSPG serves as a probe to investigate these changes and to screen for potential therapeutic agents that target the glutathione pathway in cancer.
Structure
3D Structure
Properties
CAS No. |
100198-08-1 |
|---|---|
Molecular Formula |
C16H20N4O8S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[1-(carboxymethylamino)-3-(2-nitrophenyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H20N4O8S/c17-9(16(25)26)5-6-13(21)19-10(15(24)18-7-14(22)23)8-29-12-4-2-1-3-11(12)20(27)28/h1-4,9-10H,5-8,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26)/t9-,10?/m0/s1 |
InChI Key |
NRAUMQQXNOXXCN-RGURZIINSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Formation and Enzymatic Conjugation of S 2 Nitrophenyl Glutathione
Glutathione (B108866) S-Transferase (GST)-Mediated Conjugation Pathways
The primary enzymatic route for the formation of S-(2-Nitrophenyl)glutathione involves the action of Glutathione S-Transferases (GSTs). youtube.com These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to a variety of electrophilic substrates, including nitroaromatic compounds. youtube.commdpi.com This conjugation reaction is a key step in the detoxification of these potentially harmful substances, rendering them more water-soluble and facilitating their excretion from the cell. youtube.comunl.edu
The general reaction catalyzed by GSTs involves the nucleophilic attack of the thiolate anion of GSH on the electrophilic center of the substrate. youtube.comnih.gov In the case of nitroaromatic compounds, this results in the formation of a glutathione conjugate, such as this compound.
Specificity of GST Isoforms Towards Nitroaromatic Substrates
Glutathione S-Transferases exist as a superfamily of isoenzymes with varying substrate specificities. nih.govmdpi.com Different GST isoforms exhibit distinct preferences for various classes of substrates, including nitroaromatic compounds. For instance, studies have shown that certain GST isoforms have high activity towards substrates like o-dinitrobenzene and p-dinitrobenzene. nih.gov
The specificity of GST isoforms is determined by the structural characteristics of their active site, particularly the hydrophobic substrate-binding site (H-site). nih.govnih.gov The composition and arrangement of amino acid residues within the H-site dictate the affinity and orientation of the nitroaromatic substrate, thereby influencing the catalytic efficiency of the conjugation reaction. Research on rat liver GSTs has demonstrated that different isoforms, such as those designated as transferases B and C, exhibit linear relationships between their catalytic constants and the electronic properties of substituted 1-chloro-2-nitrobenzene (B146284) substrates, highlighting the role of the enzyme in accommodating these compounds. nih.gov
The table below summarizes the activity of a purified rhesus monkey liver GST towards various nitroaromatic substrates.
| Substrate | Relative Activity (%) |
| o-Dinitrobenzene | 100 |
| 4-Nitroquinoline N-oxide | 88 |
| 3,4-Dinitrobenzoic acid | 65 |
| p-Dinitrobenzene | 53 |
| 2,5-Dinitrobenzoic acid | 39 |
| 2,5-Dinitrophenol | 30 |
| Tetrachloronitrobenzene | 21 |
| 2,4-Dinitrobenzoic acid | 15 |
| Data adapted from studies on purified rhesus monkey liver GST, with the activity towards o-dinitrobenzene set to 100%. nih.gov |
Nucleophilic Aromatic Substitution Mechanisms in Conjugate Formation
The formation of this compound via GST-catalyzed conjugation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org In this reaction, the glutathione thiolate anion acts as the nucleophile, attacking the electron-deficient aromatic ring of the nitroaromatic substrate. nih.govmasterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro group (–NO2), on the aromatic ring is crucial for activating the ring towards nucleophilic attack. wikipedia.orglibretexts.org
The SNAr mechanism typically involves a two-step addition-elimination process. nih.gov First, the nucleophilic glutathione attacks the carbon atom bearing the leaving group (e.g., a halide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is negatively charged and is stabilized by the electron-withdrawing nitro group, particularly when it is positioned ortho or para to the site of attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final this compound conjugate. masterorganicchemistry.com
Recent studies using kinetic isotope effects and computational analyses suggest that some SNAr reactions, previously thought to be stepwise, may in fact proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. nih.gov However, the formation of a stabilized Meisenheimer complex is a widely accepted model for many GST-catalyzed reactions with nitroaromatic substrates. nih.govnih.gov
Role of Substrate Hydrophobicity and Electrophilicity in GST Catalysis
The efficiency of GST-catalyzed conjugation is significantly influenced by the physicochemical properties of the substrate, namely its hydrophobicity and electrophilicity. The hydrophobic substrate-binding site (H-site) of GSTs is designed to accommodate non-polar molecules. nih.gov Therefore, the hydrophobicity of a nitroaromatic compound facilitates its binding to the enzyme's active site, bringing it into close proximity with the bound glutathione. nih.govnih.gov
The electrophilicity of the substrate is a critical determinant of the reaction rate. nih.gov As mentioned, the presence of strong electron-withdrawing groups, like the nitro group, increases the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack by the glutathione thiolate. wikipedia.orglibretexts.org Studies using a series of 4-substituted 1-chloro-2-nitrobenzene substrates with rat liver GSTs have demonstrated a direct correlation between the electrophilicity of the substrate (as indicated by Hammett sigma constants) and the catalytic rate of the enzyme. nih.gov This finding underscores the strong dependence of GST catalysis on the electronic properties of the non-thiol substrate. nih.gov
Non-Enzymatic Formation Mechanisms
While enzymatic conjugation is the primary pathway, the non-enzymatic formation of this compound can also occur. This spontaneous reaction happens when glutathione directly reacts with a sufficiently electrophilic nitroaromatic compound without the aid of an enzyme. nih.gov The presence of strong electron-withdrawing groups on the aromatic ring can make it reactive enough to undergo nucleophilic attack by glutathione even in the absence of a catalyst. libretexts.org
The non-enzymatic reaction also proceeds via a nucleophilic aromatic substitution mechanism. However, the rate of non-enzymatic conjugation is generally much lower than the enzyme-catalyzed reaction. GSTs significantly accelerate the reaction rate by binding both substrates in an optimal orientation for catalysis and by activating the glutathione molecule.
Precursors and Metabolic Intermediates Leading to this compound
The formation of this compound is a key step in the metabolism of various xenobiotics. The primary precursors are nitroaromatic compounds that possess a suitable leaving group, such as a halogen. A well-studied precursor is 1-chloro-2-nitrobenzene. nih.gov
In the metabolic pathway, 1-chloro-2-nitrobenzene is conjugated with glutathione, catalyzed by GSTs, to form this compound. This conjugate is an important intermediate in the mercapturic acid pathway. Following its formation, this compound can be further metabolized. The glutamate (B1630785) and glycine (B1666218) residues of the glutathione moiety can be sequentially cleaved by enzymes such as γ-glutamyltransferase and dipeptidases, leading to the formation of the corresponding cysteine conjugate, S-(2-Nitrophenyl)cysteine. This cysteine conjugate can then be acetylated to form the final mercapturic acid derivative, which is then excreted. Housefly soluble supernatant preparations have been shown to convert S-(2-chloro-4-nitrophenyl)glutathione into the corresponding cysteine and mercapturic acid derivatives. nih.govnih.gov
Other potential precursors can include various dinitrobenzene isomers, which can undergo enzymatic conjugation with glutathione. nih.gov Additionally, the formation of S-nitrosoglutathione (GSNO) from nitric oxide (NO) and glutathione can be a relevant process, although this leads to a different class of glutathione adducts. nih.govnih.gov
Metabolic Fate and Subsequent Biotransformation of S 2 Nitrophenyl Glutathione
Pathways of Further Conjugate Processing
The initial glutathione (B108866) S-conjugate, S-(2-Nitrophenyl)glutathione, undergoes further processing through a series of enzymatic steps.
Following its formation, this compound is typically transported out of the cell where it can be acted upon by membrane-bound peptidases. nih.gov γ-Glutamyltransferase (GGT) and various dipeptidases are key enzymes in this process. nih.govnih.gov GGT, often localized on the outer surface of cell membranes, particularly in tissues involved in absorption and secretion, catalyzes the removal of the γ-glutamyl residue from the glutathione conjugate. nih.govnih.gov This is followed by the action of dipeptidases, which cleave the glycine (B1666218) residue, resulting in the formation of the corresponding cysteine conjugate. nih.govnih.gov
The sequential action of γ-glutamyltransferase and dipeptidases on this compound leads to the formation of S-(2-nitrophenyl)-L-cysteine. This cysteine conjugate is a key intermediate in the mercapturic acid pathway. nih.govnih.gov The formation of cysteine S-conjugates can also occur from the hydrolysis of mercapturic acids by aminoacylases. nih.govresearchgate.net While often a step towards detoxification, some cysteine S-conjugates can be bioactivated by enzymes like cysteine S-conjugate β-lyase, leading to toxic metabolites. nih.govnih.govnih.gov
In model organisms such as rats, the mercapturic acid pathway is a well-established route for the detoxification and excretion of xenobiotics. nih.gov Following the formation of the cysteine conjugate, S-(2-nitrophenyl)-L-cysteine, the final step in the mercapturic acid pathway is N-acetylation. This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase, which utilizes acetyl-CoA as the acetyl donor, to form S-(2-nitrophenyl)mercapturic acid. nih.govnih.gov This final product is more water-soluble and is readily eliminated from the body, primarily through urine. nih.govtandfonline.com Studies with related compounds, such as 2,4-dinitrobromobenzene, in rats have shown that the corresponding mercapturic acid is the major urinary metabolite, demonstrating the importance of this pathway. nih.gov
Table 1: Key Enzymes in the Mercapturic Acid Pathway
| Enzyme | Function | Substrate(s) | Product(s) |
| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation of the electrophilic compound with glutathione. | Electrophilic xenobiotic, Glutathione | Glutathione S-conjugate |
| γ-Glutamyltransferase (GGT) | Removes the γ-glutamyl residue from the glutathione conjugate. | Glutathione S-conjugate | L-Cysteinylglycine S-conjugate |
| Dipeptidases | Cleave the glycine residue from the L-cysteinylglycine S-conjugate. | L-Cysteinylglycine S-conjugate | L-Cysteine S-conjugate |
| Cysteine S-conjugate N-acetyltransferase | Catalyzes the N-acetylation of the L-cysteine S-conjugate. | L-Cysteine S-conjugate, Acetyl-CoA | N-acetyl-L-cysteine S-conjugate (Mercapturic acid) |
Intracellular Trafficking and Export of Conjugates
The export of glutathione S-conjugates from the cell is an active, ATP-dependent process. nih.gov This transport is mediated by specific transmembrane proteins belonging to the multidrug resistance-associated protein (MRP) family, which are part of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These transporters are crucial for moving glutathione conjugates, including this compound, from the intracellular environment to the extracellular space, from where they can be further metabolized in the mercapturic acid pathway or directly eliminated. nih.gov The expression of these export pumps in various tissues plays a significant role in cellular detoxification and protection against harmful substances. nih.gov
Role of S 2 Nitrophenyl Glutathione in Glutathione S Transferase Research
Enzyme Kinetic Studies with GSTs
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. In the context of GSTs, S-(2-Nitrophenyl)glutathione serves as a valuable substrate to probe the efficiency and mechanism of these enzymes.
Kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat) are fundamental to understanding enzyme function. libretexts.org K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate. libretexts.org V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org The k_cat value, or turnover number, represents the number of substrate molecules each enzyme site converts to product per unit time. libretexts.orgyoutube.com
Studies have determined these parameters for various GSTs using substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a compound structurally related to the formation of this compound. For example, electrochemical methods have been used to determine a K_m value of approximately 100 μM for either glutathione (B108866) (GSH) or CDNB with GST, and a V_max ranging from 40 to 60 μmol/min per mg of GST. nih.govuc.pt For the E. coli GST GstA, the k_cat for the reaction with CDNB is 9 sec⁻¹. uniprot.org
| Enzyme | Substrate | K_m (mM) | V_max (μmol/min/mg) | k_cat (s⁻¹) |
| Rat Liver GST | CDNB | ~0.1 | 40-60 | N/A |
| Rat Liver GST | GSH | ~0.1 | 40-60 | N/A |
| E. coli GstA | CDNB | 0.99 - 1.9 | N/A | 9 |
| E. coli GstA | GSH | 0.041 - 0.3 | N/A | N/A |
The study of reaction mechanisms reveals the step-by-step process of how an enzyme converts substrates into products. For GSTs, a random sequential kinetic mechanism has been consistently observed. nih.govresearchgate.net This means that either the glutathione or the electrophilic substrate can bind to the enzyme first, followed by the binding of the second substrate to form a ternary complex before the product is released. nih.gov The reaction between nitro-fatty acids and glutathione, catalyzed by certain human GSTs, proceeds through a stepwise mechanism involving a nucleophilic attack to form a nitronate intermediate. nih.gov
Inhibition studies are crucial for understanding how the activity of GSTs can be modulated. Various compounds can act as inhibitors, and their mechanisms provide insight into the enzyme's active site and regulatory properties. For instance, ethacrynic acid derivatives have been shown to be uncompetitive inhibitors with respect to glutathione but competitive inhibitors against CDNB for human GSTM. ijournals.cn After incubation with glutathione, these derivatives can become more potent inhibitors with altered inhibition types. ijournals.cn The inhibition of GSTs by various compounds, including pesticides, has been studied to understand resistance mechanisms in organisms like insects. nih.govnih.gov
Substrate Specificity Profiling of GST Isoforms
GSTs exist as multiple isoforms, each with potentially different preferences for the substrates they act upon. nih.govnih.gov this compound and related compounds are instrumental in mapping these specificities.
The substrate specificities of GSTs can vary significantly between different organisms and across different GST classes (e.g., Alpha, Mu, Pi, Theta). nih.govnih.gov For example, studies comparing hepatic GST activities in humans and rodents have revealed significant species and sex differences. nih.govresearchgate.net All tested mouse strains showed considerably higher activities for total cytosolic GST, GST-M, and GST-T compared to humans. nih.gov Similarly, rats exhibited greater GST-M and GST-T activities than humans. nih.gov Such comparative studies are vital for selecting appropriate animal models in preclinical research. nih.gov Within a single organism, different GST isoforms display distinct substrate preferences. For instance, in rats, the GST 4-4 isoform shows high specificity for alkyl nitrites. nih.gov
Structural and Functional Relationship Studies
Understanding the three-dimensional structure of GSTs is key to deciphering how they function. These studies often involve examining the enzyme in complex with substrates or inhibitors to reveal the molecular interactions that govern catalysis and specificity. nih.govnih.gov The crystal structure of human GST M1-1 in complex with a glutathione adduct has provided insights into the binding of the ligand within the active site. nih.gov This structural information helps to explain the catalytic efficiency of different isoforms. nih.gov The binding of glutathione itself can vary between different GST subgroups, leading to different modes of its activation for catalysis. nih.gov
G-Site and H-Site Binding Dynamics
The active site of most cytosolic GSTs is composed of two distinct regions: the G-site, which is highly specific for binding glutathione (GSH), and the adjacent H-site, which accommodates a diverse range of hydrophobic electrophilic substrates. The G-site is generally conserved across different GST classes, ensuring the proper orientation of the GSH molecule for catalysis. In contrast, the H-site exhibits significant variability, which accounts for the broad substrate specificity of the GST superfamily.
While it is understood that S-2-NPG, as a glutathione conjugate, would interact with the active site of GSTs, specific details regarding its binding dynamics within the G-site and H-site are not extensively documented. Research on other glutathione conjugates has shown that the glutathione moiety binds within the G-site, while the substituent group occupies the H-site. The nature and orientation of the 2-nitrophenyl group of S-2-NPG within the H-site would be crucial in determining the binding affinity and specificity for different GST isoenzymes. However, without specific structural or biophysical data for the GST:S-2-NPG complex, any description of these dynamics remains speculative.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between ligands and proteins at the atomic level. These methods are frequently employed in GST research to understand the binding of various substrates and inhibitors. Such simulations could provide valuable insights into the specific interactions of S-2-NPG with the amino acid residues of the G-site and H-site of different GST isoforms.
However, a review of available scientific literature did not yield specific studies that have published the results of molecular modeling or docking simulations of S-2-NPG with any GST isoenzyme. These simulations would be instrumental in predicting the binding energy, identifying key interacting residues, and understanding the conformational changes in both the ligand and the enzyme upon binding. The absence of such data prevents a detailed analysis of the molecular interactions between S-2-NPG and GSTs.
Mutagenesis Studies on GST Catalytic Activity
Site-directed mutagenesis is a fundamental technique used to investigate the role of specific amino acid residues in the catalytic mechanism of enzymes. In the context of GSTs, researchers mutate residues within the G-site and H-site to probe their involvement in substrate binding and catalysis. By comparing the kinetic parameters of the wild-type enzyme with those of the mutant forms using a specific substrate, the function of the mutated residue can be elucidated.
While numerous mutagenesis studies on GSTs have been conducted using model substrates such as 1-chloro-2,4-dinitrobenzene (CDNB), there is a lack of published research where S-2-NPG has been used as the primary substrate to assess the catalytic activity of GST mutants. Such studies would be essential to determine which active site residues are critical for the recognition and turnover of S-2-NPG. The kinetic constants (Km and kcat) for S-2-NPG with various GST mutants would provide quantitative data on the impact of specific amino acid substitutions on its catalytic efficiency. The absence of this information limits our understanding of the specific catalytic requirements for S-2-NPG metabolism by GSTs.
Cellular and Subcellular Contexts of S 2 Nitrophenyl Glutathione Studies
Involvement in Cellular Detoxification Systems
Cellular detoxification is a fundamental process by which cells mitigate the harmful effects of toxic substances. ebi.ac.uk S-(2-Nitrophenyl)glutathione is a key metabolite in the detoxification of xenobiotics, formed through the conjugation of glutathione (B108866) (GSH) with electrophilic compounds. This process is often catalyzed by glutathione S-transferases (GSTs).
In isolated cell systems, such as human erythrocytes, the formation and transport of xenobiotic glutathione-S-conjugates are crucial for detoxification. nih.gov For instance, the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) with glutathione results in the formation of S-(2,4-dinitrophenyl)glutathione, which is then actively transported out of the cell. nih.gov This transport is a unidirectional process that is dependent on energy and temperature. nih.gov Kinetic analyses have revealed the presence of both high-affinity and low-affinity transport systems for these conjugates, suggesting a sophisticated mechanism for cellular detoxification. nih.gov
The table below summarizes the kinetic parameters of the transport systems for S-(2,4-dinitrophenyl)glutathione in human erythrocytes.
| Transport System | Vmax (nmol/min/ml) | Km (µM) |
| High-Affinity | 0.9 | 1.4 |
| Low-Affinity | 4.5 | 700 |
This table illustrates the two distinct transport processes for S-(2,4-dinitrophenyl)glutathione out of red blood cells, highlighting the cell's capacity to handle varying concentrations of this xenobiotic conjugate.
In various model organisms, the glutathione system, and by extension the formation of glutathione S-conjugates, is integral to the response to a wide array of stresses.
Yeast: In Saccharomyces cerevisiae, glutathione is essential for the adaptive response to oxidative stress. nih.gov Depletion of cellular glutathione or inhibition of its synthesis sensitizes the yeast to oxidants like hydrogen peroxide and impairs its ability to adapt to such stress. nih.gov The maintenance of the mitochondrial glutathione pool is particularly critical for tolerance to oxidative stress. nih.gov
Plants: Glutathione plays a central role in plant defense against both abiotic and biotic stresses. frontiersin.orgresearchgate.net It is involved in the detoxification of reactive oxygen species (ROS) through the ascorbate-glutathione cycle and serves as a precursor for phytochelatins, which are involved in heavy metal detoxification. frontiersin.orgnih.gov The ability to synthesize and maintain adequate levels of glutathione in different cellular compartments, such as chloroplasts and mitochondria, is crucial for plant survival under stressful conditions. frontiersin.org
Insects: Glutathione S-transferases are a major family of detoxification enzymes in insects, playing a critical role in conferring resistance to insecticides and other xenobiotics. mdpi.comnih.govnih.govpsu.edu GSTs catalyze the conjugation of glutathione with toxic compounds, rendering them more water-soluble and easier to excrete. nih.gov The overexpression of GSTs is a common mechanism of insecticide resistance in many insect species. mdpi.comnih.gov Furthermore, the glutathione system helps protect insects against oxidative stress induced by pesticide exposure. nih.govnih.gov
Interplay with Cellular Redox Homeostasis
Cellular redox homeostasis is the maintenance of a stable balance between oxidizing and reducing equivalents within a cell. Glutathione is a key player in this process, and the formation of this compound can influence this delicate balance.
The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. nih.gov The formation of this compound consumes GSH, which can lead to a decrease in the GSH/GSSG ratio, shifting the cellular environment towards a more oxidizing state. nih.gov This shift can have significant consequences for various cellular processes. In yeast, for example, a shift in the GSSG:2GSH redox couple to a more oxidized state due to the loss of mitochondrial glutathione reductase leads to increased sensitivity to oxidants. nih.gov
Changes in the GSH/GSSG ratio can indirectly affect redox-sensitive signaling pathways. One of the most well-studied of these is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1. However, under conditions of oxidative stress, which can be induced by a decrease in the GSH/GSSG ratio, Nrf2 is released from Keap1 and translocates to the nucleus. There, it activates the transcription of a battery of antioxidant and detoxification genes, including those encoding for glutathione S-transferases. nih.gov This represents a feedback loop where the consumption of GSH in detoxification reactions can trigger a response that leads to increased synthesis of the very enzymes that utilize it.
Applications in Investigating Cellular Signaling Pathways
The formation and metabolism of glutathione S-conjugates have been harnessed as tools to investigate various cellular signaling pathways. The modulation of glutathione levels and the GSH/GSSG ratio can be used to study the role of redox signaling in processes such as cell proliferation, apoptosis, and gene expression. nih.gov
Protein S-glutathionylation, the reversible formation of mixed disulfides between glutathione and protein cysteine residues, is an important post-translational modification that can alter protein function and is involved in redox signaling. nih.govnih.govnih.gov The study of this compound and other xenobiotic conjugates can provide insights into the mechanisms of S-glutathionylation and its role in cellular regulation. For instance, understanding how the cell handles these conjugates can shed light on the broader processes of protein protection from irreversible oxidation and the transduction of redox signals. nih.gov
The table below lists some of the key proteins and pathways that are influenced by the glutathione redox state.
| Protein/Pathway | Function | Influence of Glutathione Redox State |
| Nrf2-Keap1 | Transcription of antioxidant and detoxification genes | Activated by a shift to a more oxidizing state (lower GSH/GSSG ratio) |
| Protein S-glutathionylation | Post-translational modification of proteins | Modulated by the GSH/GSSG ratio, affecting protein function |
| Apoptosis | Programmed cell death | Can be induced by significant shifts in the redox state |
This table provides a snapshot of the diverse cellular processes that are regulated by the glutathione redox state, underscoring the importance of this system in maintaining cellular health and function.
Role in Protein S-Glutathionylation Mechanisms
Protein S-glutathionylation is a reversible post-translational modification involving the formation of a mixed disulfide bond between a protein cysteine thiol and the tripeptide glutathione (GSH). This process is a key mechanism in cellular redox signaling and plays a crucial role in protecting proteins from irreversible oxidation under conditions of oxidative stress. The addition of the glutathione moiety can alter a protein's structure, function, and interactions with other molecules. While S-glutathionylation can occur through various spontaneous and enzyme-catalyzed pathways, the use of specific chemical tools has been instrumental in elucidating the mechanisms and identifying protein targets of this modification.
One such tool, while not extensively documented in dedicated studies, is the compound this compound. Its role in protein S-glutathionylation can be inferred from the well-characterized reactivity of similar electrophilic glutathione conjugates, such as S-(2,4-Dinitrophenyl)glutathione. These molecules act as substrates for Glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of GSH to various electrophilic compounds.
The proposed mechanism for protein S-glutathionylation by this compound involves its electrophilic nature. The nitro group on the phenyl ring withdraws electron density, making the sulfur atom of the glutathione moiety susceptible to nucleophilic attack by a protein thiolate anion (a deprotonated cysteine residue). This reaction results in the formation of a new disulfide bond between the protein and glutathione, releasing the 2-nitrophenyl group.
This process can be summarized as follows:
Enzyme-Substrate Binding: this compound binds to the active site of a Glutathione S-transferase.
Nucleophilic Attack: A reactive cysteine residue on a target protein, present as a thiolate anion, attacks the electrophilic sulfur atom of the this compound.
S-Glutathionylation: A mixed disulfide bond is formed between the protein and glutathione, resulting in the S-glutathionylated protein.
Leaving Group Departure: The 2-nitrophenyl moiety is released.
This targeted modification allows researchers to induce S-glutathionylation in a controlled manner, facilitating the identification of susceptible proteins and the study of the functional consequences of this modification.
Detailed Research Findings:
Proteomic studies have been crucial in identifying a wide array of proteins that undergo S-glutathionylation in various cellular contexts and under different stimuli, such as oxidative stress induced by agents like diamide (B1670390) or hydrogen peroxide. These studies provide a comprehensive view of the cellular processes regulated by this post-translational modification. While specific studies focusing on this compound are limited, the protein targets identified in general S-glutathionylation research are relevant to understanding the potential scope of its action.
The following interactive data tables summarize proteins identified as targets of S-glutathionylation in different cellular compartments and functional classes. This data is compiled from broader proteomic analyses of S-glutathionylation.
Table 1: Cytoskeletal and Structural Proteins Subject to S-Glutathionylation
| Protein | Cellular Location | Function | Reference |
|---|---|---|---|
| Actin | Cytoskeleton | Cell motility, structure, integrity | nih.gov |
| Vimentin | Cytoskeleton | Intermediate filament protein, structural support | frontiersin.org |
| Myosin | Cytoskeleton | Molecular motor, muscle contraction | frontiersin.org |
| Tropomyosin | Cytoskeleton | Regulates actin-myosin interaction | frontiersin.org |
| Cofilin | Cytoskeleton | Actin-depolymerizing factor | frontiersin.org |
| Profilin | Cytoskeleton | Actin-binding protein, regulates actin polymerization | frontiersin.org |
Table 2: Enzymes Involved in Metabolism and Cellular Signaling Subject to S-Glutathionylation
| Protein | Cellular Location | Function | Reference |
|---|---|---|---|
| Enolase | Cytosol | Glycolysis | frontiersin.org |
| Aldolase | Cytosol | Glycolysis | frontiersin.org |
| 6-Phosphogluconolactonase | Cytosol | Pentose phosphate (B84403) pathway | frontiersin.org |
| Adenylate kinase | Mitochondria, Cytosol | ATP homeostasis | frontiersin.org |
| Ubiquitin-conjugating enzyme | Cytosol, Nucleus | Protein degradation | frontiersin.org |
| Phosphoglycerate kinase | Cytosol | Glycolysis | frontiersin.org |
| Triosephosphate isomerase | Cytosol | Glycolysis | frontiersin.org |
| Peroxiredoxin 1 | Cytosol | Antioxidant defense | frontiersin.org |
| Protein disulfide isomerase | Endoplasmic Reticulum | Protein folding | frontiersin.org |
| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Endoplasmic Reticulum | Calcium transport | nih.gov |
Table 3: Chaperones and Stress-Response Proteins Subject to S-Glutathionylation
| Protein | Cellular Location | Function | Reference |
|---|---|---|---|
| HSP70 | Cytosol, Nucleus, Mitochondria | Chaperone, stress response | frontiersin.org |
| HSP60 | Mitochondria | Chaperone, protein folding | frontiersin.org |
| Calnexin | Endoplasmic Reticulum | Chaperone, calcium binding | nih.gov |
| Calreticulin | Endoplasmic Reticulum | Chaperone, calcium binding | nih.gov |
| Endoplasmin | Endoplasmic Reticulum | Chaperone, glucose-regulated protein | nih.gov |
These findings underscore the widespread nature of S-glutathionylation as a regulatory mechanism, affecting numerous cellular pathways. The use of electrophilic glutathione derivatives like this compound provides a potential avenue for more targeted investigations into the specific roles of S-glutathionylation in cellular function and disease.
Analytical and Methodological Approaches in S 2 Nitrophenyl Glutathione Research
Spectrophotometric Assays for Formation and Metabolism
Spectrophotometric assays are fundamental in the study of S-(2-Nitrophenyl)glutathione, primarily through the monitoring of its formation catalyzed by Glutathione (B108866) S-transferases (GSTs). The most widely used method involves the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a close structural analog of the precursor to this compound. The enzymatic conjugation of glutathione (GSH) to CDNB results in the formation of S-(2,4-dinitrophenyl)glutathione (DNP-SG), a compound that exhibits a distinct increase in absorbance at 340 nm. sigmaaldrich.comnih.govsigmaaldrich.compubcompare.ai This change in absorbance is directly proportional to the GST activity. sigmaaldrich.com
The principle of this assay is based on the following reaction: GSH + 1-Chloro-2,4-dinitrobenzene --(Glutathione S-Transferase)--> S-(2,4-dinitrophenyl)glutathione + HCl sigmaaldrich.com
This continuous spectrophotometric rate determination allows for the real-time measurement of enzyme kinetics. sigmaaldrich.com The assay is typically performed at 25°C in a potassium phosphate (B84403) buffer at pH 6.5. sigmaaldrich.compubcompare.ai While this method is a standard for measuring the activity of a broad range of GST isozymes, it's important to note that other substrates and detection methods, such as those using 2,4-dinitrophenylhydrazine (B122626) (DNPH) for carbonyl quantification, also exist in the broader field of spectrophotometric analysis of related compounds. oup.comnih.gov
Table 1: Typical Reagents and Conditions for Spectrophotometric Assay of GST Activity with CDNB
| Parameter | Value/Description | Source(s) |
| Substrate | 1-Chloro-2,4-dinitrobenzene (CDNB) | sigmaaldrich.comsigmaaldrich.com |
| Co-substrate | Reduced Glutathione (GSH) | sigmaaldrich.comnih.gov |
| Buffer | 100 mM Potassium Phosphate, pH 6.5 | sigmaaldrich.compubcompare.ai |
| Temperature | 25°C | sigmaaldrich.comnih.gov |
| Detection Wavelength | 340 nm | sigmaaldrich.comnih.govsigmaaldrich.com |
| Method | Continuous Spectrophotometric Rate Determination | sigmaaldrich.com |
Chromatographic Techniques for Separation and Identification
Chromatographic methods are indispensable for the detailed analysis, separation, and identification of this compound and its metabolites from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of glutathione conjugates. For the analysis of S-arylglutathione compounds like this compound, reversed-phase HPLC is commonly employed. nih.govnih.gov
A typical HPLC setup for this purpose would involve a C8 or C18 column. sigmaaldrich.comnih.govnih.gov The mobile phase often consists of a phosphate buffer at an acidic pH (e.g., pH 2.5) and an organic modifier like acetonitrile, run in a gradient or isocratic manner. sigmaaldrich.comnih.gov Detection is frequently performed using a UV detector, with the wavelength set to a value where the conjugate has significant absorbance, such as 280 nm or 334 nm for similar compounds. sigmaaldrich.comnih.gov The development of novel ion-pairing HPLC methods with UV absorbance detection has also been shown to provide highly specific and interference-free analysis of related S-nitroso compounds. nih.gov
The validation of such HPLC methods is crucial and typically involves assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). sigmaaldrich.comnih.govnih.gov For instance, a validated HPLC-UV method for glutathione analysis demonstrated linearity within a range of 1–20 μg/mL with an LOD of 0.05 μg/mL and an LOQ of 0.1 μg/mL. sigmaaldrich.com
Table 2: Illustrative HPLC Parameters for Glutathione Conjugate Analysis
| Parameter | Example Condition | Source(s) |
| Column | C8 or C18 | sigmaaldrich.comnih.govnih.gov |
| Mobile Phase A | Phosphate buffer, pH 2.5 | sigmaaldrich.com |
| Mobile Phase B | Acetonitrile | sigmaaldrich.comnih.gov |
| Flow Rate | 0.8 mL/min | sigmaaldrich.com |
| Detection | UV at 280 nm or 334 nm | sigmaaldrich.comnih.gov |
| Mode | Reversed-phase, gradient or isocratic | sigmaaldrich.comnih.gov |
Radioisotope Labeling and Detection
Radioisotope labeling is a highly sensitive method used to trace the metabolic fate of compounds, including glutathione conjugates. The use of stable isotope-labeled glutathione, such as [¹³C₂, ¹⁵N]glycine-labeled GSH, in conjunction with mass spectrometry, is a powerful tool for quantitative proteomics and metabolic studies. nih.govisotope.com
In the context of this compound research, a common approach would involve using radiolabeled glutathione, such as [³⁵S]glutathione, in in-vitro or in-vivo systems. nih.gov The formation of the radiolabeled S-(2-Nitrophenyl)[³⁵S]glutathione conjugate can then be tracked and quantified. This technique is particularly valuable for distinguishing between drug-derived metabolites and endogenous molecules in complex biological samples. nih.gov
The analysis of these radiolabeled conjugates often involves separation by HPLC followed by detection using a radioactivity detector. This allows for the precise quantification of the conjugate and its metabolites, providing critical insights into pathways of biotransformation and excretion. sigmaaldrich.com The use of stable isotopes also helps in avoiding false positives in mass spectrometry-based detection methods. nih.gov
Preparation and Purification Methods for Research Grade Compound
The synthesis of research-grade this compound can be achieved through enzymatic or chemical methods. A common and efficient method for preparing the closely related S-(2,4-dinitrophenyl)glutathione (DNP-SG) involves the use of purified Glutathione S-transferase (GST). digitellinc.com In this method, 1-chloro-2,4-dinitrobenzene (CDNB) is reacted with an excess of glutathione in the presence of GST. digitellinc.com
Following the synthesis, purification is essential to obtain a high-purity compound for research. A multi-step purification process is often employed. This can include:
Organic Extraction: To remove unreacted starting materials and other non-polar impurities. digitellinc.com
Affinity Chromatography: This is a highly specific method for purifying glutathione conjugates. Columns with immobilized anti-DNP-SG antibodies or other affinity ligands can be used to selectively bind the S-conjugate, which can then be eluted in a purified form. nih.govnih.gov Glutathione-affinity chromatography is also a standard method for purifying GST fusion proteins, which relies on the specific interaction between glutathione and the GST enzyme. nih.gov
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used as a final polishing step to achieve very high purity of the this compound conjugate.
The purity of the final product is typically assessed by analytical HPLC and may be further characterized by mass spectrometry to confirm its identity. ebi.ac.uk
Future Directions and Research Perspectives
Elucidating Novel Enzymatic and Non-Enzymatic Formation Pathways
The formation of S-(2-nitrophenyl)glutathione is a critical step in the metabolism of certain xenobiotics. While the canonical pathway involves glutathione (B108866) S-transferases (GSTs), which catalyze the conjugation of glutathione (GSH) to electrophilic compounds, there is growing interest in identifying alternative formation routes. frontiersin.orgwikipedia.org This includes exploring the potential for non-enzymatic reactions under specific physiological or pathological conditions, as well as identifying other enzyme families that may contribute to its synthesis.
The primary enzymatic route for the formation of glutathione conjugates involves the GST superfamily of enzymes. wikipedia.orgnih.gov These enzymes play a crucial role in cellular detoxification by catalyzing the nucleophilic attack of the thiol group of GSH on a wide variety of electrophilic substrates. wikipedia.orgresearchgate.net This conjugation makes the compounds more water-soluble, facilitating their excretion from the cell. wikipedia.org The formation of S-NPG from 1-chloro-2,4-dinitrobenzene (B32670) is a classic example of a GST-catalyzed reaction and is often used as a model to study GST activity.
However, the possibility of non-enzymatic formation of S-NPG cannot be entirely discounted. While generally less efficient than enzyme-catalyzed reactions, spontaneous conjugation of GSH with highly reactive electrophiles can occur. nih.gov Future research will likely focus on identifying specific cellular microenvironments or stress conditions that might favor such non-enzymatic pathways.
Furthermore, investigators are keen to determine if enzymes other than the canonical GSTs could play a role in S-NPG formation. This could involve screening other enzyme superfamilies with known or predicted nucleophilic catalytic mechanisms for their ability to utilize 2-nitrophenyl-containing substrates.
Advanced Structural Biology Approaches to Conjugate-Enzyme Interactions
Understanding the precise molecular interactions between S-NPG and the enzymes that metabolize it is paramount. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and time-resolved crystallography, are poised to provide unprecedented insights into these dynamic processes. These methods can capture transient conformational states of the enzyme-conjugate complex, revealing the intricate dance of molecular recognition, catalysis, and product release.
Glutathione S-transferases are typically dimeric enzymes, with each subunit containing a G-site for glutathione binding and an H-site that accommodates the hydrophobic electrophilic substrate. researchgate.net X-ray crystallography has already provided valuable static snapshots of GSTs in complex with various ligands, including glutathione and its conjugates. For instance, the crystal structure of human GST M1-1 in complex with a nitrooleic acid-glutathione adduct has been solved, providing a basis for understanding how the enzyme accommodates and catalyzes the reaction with fatty acid-derived electrophiles. researchgate.net
Future structural studies will aim to go beyond these static pictures. Time-resolved crystallography, for example, could allow researchers to visualize the enzymatic reaction as it happens, capturing the formation and cleavage of chemical bonds in real-time. Cryo-EM, on the other hand, is particularly well-suited for studying large and flexible protein complexes, which may be relevant for understanding how GSTs interact with other proteins in the cell.
Development of this compound Analogs as Biochemical Probes
The development of structurally modified analogs of S-NPG holds significant promise for their use as biochemical probes. These tailored molecules can be designed to have specific properties, such as fluorescence or affinity tags, that allow for the visualization and tracking of glutathione conjugation and transport processes within living cells.
For instance, fluorescently labeled S-NPG analogs could be used in high-throughput screening assays to identify novel inhibitors or activators of GSTs and the transporters responsible for exporting glutathione conjugates from the cell. A combinatorial approach has been successfully used to develop a fluorescent rosamine library, from which a highly selective probe for reduced glutathione was identified, demonstrating the potential for in vivo sensing. acs.org Similar strategies could be applied to create probes specific for S-NPG.
Furthermore, analogs designed as "activity-based probes" could be used to covalently label and identify the specific enzymes that interact with S-NPG in a complex biological sample. This would be a powerful tool for discovering novel enzymes involved in its metabolism and for profiling the activity of known enzymes under different conditions.
Systems-Level Understanding of Glutathione Conjugate Dynamics in Cellular Networks
To fully appreciate the biological significance of S-NPG, it is essential to move beyond studying its formation and metabolism in isolation. A systems-level approach is needed to understand how the dynamics of this and other glutathione conjugates are integrated into the broader cellular network. This involves investigating the interplay between glutathione synthesis, conjugation, transport, and subsequent catabolism, and how these processes are regulated in response to cellular stress and xenobiotic exposure.
The cellular concentration of glutathione is tightly regulated, with synthesis being a two-step enzymatic process. nih.govnih.gov The availability of GSH is a critical factor influencing the rate of S-NPG formation. ebi.ac.uk Once formed, glutathione conjugates are typically exported from the cell via ATP-binding cassette (ABC) transporters. researchgate.net
Q & A
Q. What analytical methods are validated for quantifying S-(2-Nitrophenyl)glutathione in biological matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with pre-column derivatization using 2,4-dinitrofluorobenzene is a validated approach. Key parameters include:
- Column : Zorbax ODS (15 cm × 0.46 cm) at 44°C.
- Eluents : Acetate buffer (pH 3.65) with acetonitrile (96:4 v/v) for S-(1,2-dicarboxyethyl)glutathione derivatives .
- Detection : UV absorbance at 375 nm, with linear ranges of 4.05–8.15 µmol/L for glutathione derivatives and 1.45 µmol/L–1.45 mmol/L for cysteine derivatives .
- Recovery rates : 90.0 ± 3.2% for glutathione derivatives and 95.3 ± 3.1% for cysteine derivatives in bovine lens homogenates .
Q. How is this compound synthesized in vitro?
Methodological Answer: Synthesis involves nucleophilic substitution between glutathione and nitro-substituted electrophiles. For example:
- Step 1 : React L-bromosuccinic acid with L-cysteine in alkaline conditions (NaOH/Na₂CO₃) to form S-(1,2-dicarboxyethyl)-L-cysteine, yielding 59–100% depending on precursor acids .
- Step 2 : Purify via ion-exchange chromatography (Diaion SK and Amberlite CG-50 columns) and recrystallization .
- Critical parameters : pH control (5.0–5.5), reaction time (24–48 h), and temperature (20–25°C) to minimize racemization .
Advanced Research Questions
Q. How do stereoisomeric forms of this compound impact analytical interpretation?
Methodological Answer: The asymmetric carbon in the dicarboxyethyl group leads to enantiomerization, causing split peaks in HPLC chromatograms . To address this:
- Stereoisomer separation : Use chiral columns or pre-column derivatization with enantiomer-specific reagents (e.g., N-ethylmaleimide derivatives) .
- Kinetic studies : Monitor enantiomer interconversion rates under physiological pH (e.g., pH 7.4 at 37°C) to assess stability in biological systems .
- Validation : Compare synthetic standards (e.g., from bromosuccinic, fumaric, or maleic acid precursors) to confirm peak identities .
Q. What experimental models elucidate the role of this compound in cataractogenesis?
Methodological Answer:
Q. How to resolve contradictions in reported concentrations of glutathione derivatives across studies?
Methodological Answer: Discrepancies arise from methodological variability:
- Sample preparation : Methanol extraction efficiency varies; sequential homogenization improves recovery (e.g., 90–95% in bovine lenses) .
- Derivatization conditions : Incomplete reaction with 2,4-dinitrofluorobenzene at suboptimal pH (5.0) or reaction time (<1 h) reduces sensitivity .
- Matrix effects : Species-specific differences (e.g., higher S-(1,2-dicarboxyethyl)glutathione in rabbit lenses) require calibration with species-matched standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
